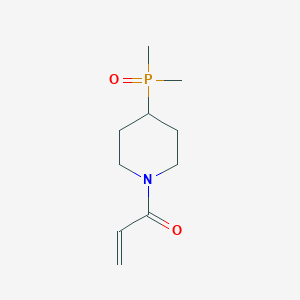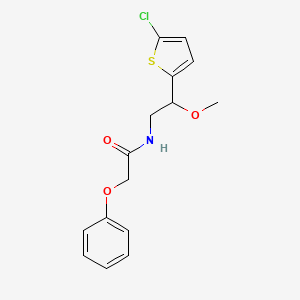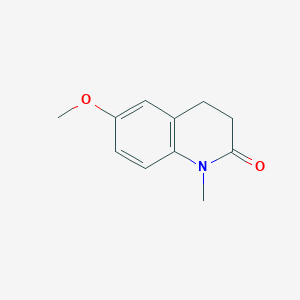
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one, also known as NPP-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a phosphoramidate derivative of propenone, which is synthesized through a straightforward reaction between 4-dimethylaminopyridine and diethyl phosphoramidate. In
Wirkmechanismus
The mechanism of action of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the interaction of the compound with metal ions and amyloid-beta peptides. 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has been shown to bind selectively to copper and zinc ions, which are known to be involved in the formation of amyloid-beta aggregates. By binding to these ions, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one may prevent the aggregation of amyloid-beta peptides and reduce their toxicity.
Biochemical and Physiological Effects:
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. In addition, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is its ease of synthesis, which makes it readily available for scientific research applications. Additionally, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has high selectivity and sensitivity for metal ions, which makes it a valuable tool for the detection of these ions in biological samples. However, one of the limitations of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is its lack of water solubility, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, the development of water-soluble derivatives of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one may expand its potential applications in biological systems.
Conclusion:
In conclusion, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is a novel compound that has shown promising results in various scientific research applications. Its ease of synthesis, high selectivity and sensitivity for metal ions, and potential therapeutic applications make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one.
Synthesemethoden
The synthesis of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-dimethylaminopyridine with diethyl phosphoramidate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The yield of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, due to its high selectivity and sensitivity. Additionally, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the pathogenesis of the disease.
Eigenschaften
IUPAC Name |
1-(4-dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2P/c1-4-10(12)11-7-5-9(6-8-11)14(2,3)13/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMSXEYRJIBKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)

![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)



![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)


![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)
![methyl 4-({[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2620594.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)